molecular formula C17H22BrNO5 B13337192 1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate

Cat. No.: B13337192
M. Wt: 400.3 g/mol
InChI Key: QGWHXEVWTVEWTH-KGLIPLIRSA-N
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Description

1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound characterized by the presence of a tert-butyl group, a methyl group, and a bromophenoxy group attached to a pyrrolidine ring

Preparation Methods

The synthesis of 1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-butyl and methyl groups: These groups can be introduced through alkylation reactions using tert-butyl and methyl halides.

    Attachment of the bromophenoxy group: This step involves a nucleophilic substitution reaction where a bromophenol derivative reacts with the pyrrolidine ring.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

    1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-chlorophenoxy)pyrrolidine-1,2-dicarboxylate: Similar structure but with a chlorophenoxy group instead of a bromophenoxy group.

    1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-fluorophenoxy)pyrrolidine-1,2-dicarboxylate: Similar structure but with a fluorophenoxy group instead of a bromophenoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H22BrNO5

Molecular Weight

400.3 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C17H22BrNO5/c1-17(2,3)24-16(21)19-10-13(9-14(19)15(20)22-4)23-12-7-5-6-11(18)8-12/h5-8,13-14H,9-10H2,1-4H3/t13-,14+/m1/s1

InChI Key

QGWHXEVWTVEWTH-KGLIPLIRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)OC2=CC(=CC=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC(=CC=C2)Br

Origin of Product

United States

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